molecular formula C9H10N2O3S B1224598 1-(phenylsulfonyl)tetrahydro-3H-pyrazol-3-one CAS No. 477850-49-0

1-(phenylsulfonyl)tetrahydro-3H-pyrazol-3-one

Cat. No. B1224598
CAS RN: 477850-49-0
M. Wt: 226.25 g/mol
InChI Key: SFRUXVFIUOZPQP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including compounds similar to 1-(phenylsulfonyl)tetrahydro-3H-pyrazol-3-one, often involves multicomponent reactions (MCRs) that are efficient for constructing complex heterocyclic frameworks. Such syntheses are notable for their pot, atom, and step economy (PASE), contributing significantly to the field of medicinal chemistry due to the biological activities of pyrazole derivatives obtained exclusively via MCRs (Becerra, Abonía, & Castillo, 2022).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives plays a crucial role in their reactivity and interaction with other molecules. Organophosphorus azoles, for example, provide insight into the stereochemical structure of such compounds, with multinuclear NMR spectroscopy and quantum chemistry being primary tools for their analysis. These techniques reveal the intricacies of tetra-, penta-, and hexacoordinated phosphorus atoms within the molecule, offering a deeper understanding of its chemical behavior (Larina, 2023).

Chemical Reactions and Properties

Pyrazole derivatives are known for their wide range of chemical reactions, including cycloadditions, substitutions, and transformations involving sulfonyl groups. The synthesis and study of 1-sulfonyl-1, 2, 3-triazoles from sulfonyl azides and alkynes, for instance, highlight the versatility and importance of sulfonyl-containing heterocycles in both synthetic and biological contexts (Kadhim et al., 2022).

properties

IUPAC Name

1-(benzenesulfonyl)pyrazolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3S/c12-9-6-7-11(10-9)15(13,14)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRUXVFIUOZPQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(NC1=O)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzenesulfonyl)pyrazolidin-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(phenylsulfonyl)tetrahydro-3H-pyrazol-3-one
Reactant of Route 2
1-(phenylsulfonyl)tetrahydro-3H-pyrazol-3-one
Reactant of Route 3
1-(phenylsulfonyl)tetrahydro-3H-pyrazol-3-one
Reactant of Route 4
1-(phenylsulfonyl)tetrahydro-3H-pyrazol-3-one
Reactant of Route 5
1-(phenylsulfonyl)tetrahydro-3H-pyrazol-3-one
Reactant of Route 6
1-(phenylsulfonyl)tetrahydro-3H-pyrazol-3-one

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